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South San Francisco, CA — Preclinical studies assessing the long-term efficacy of AL002, an
investigational antibody targeting the TREM2 receptor on microglia, have demonstrated
significant therapeutic potential in models of Alzheimer's disease. Compared to placebo, AL002
treatment led to a reduction in key disease pathologies, including amyloid-beta plaques and
neurite dystrophy, and modulated key biomarkers indicative of target engagement and
downstream signaling. These findings, supported by robust experimental data, position AL002
as a promising candidate for the treatment of Alzheimer's disease.

AL002 is a humanized monoclonal antibody designed to activate the Triggering Receptor
Expressed on Myeloid cells 2 (TREM2), a critical receptor on microglia, the resident immune
cells of the brain.[1][2][3] Genetic evidence has strongly implicated TREM2 in the pathogenesis
of Alzheimer's disease, with certain variants increasing the risk of developing the disease.[1][2]
[4] AL002 is designed to enhance TREM2 signaling, thereby promoting microglial functions
such as phagocytosis, proliferation, and survival, which are thought to be beneficial in clearing
pathological proteins and reducing neuroinflammation.[1][4][5]

Quantitative Analysis of AL002 Efficacy In
Preclinical Models

Preclinical evaluation of AL002 and its murine variants (AL002a and AL002c) in various
models has yielded compelling quantitative data on its long-term efficacy.

Cynomolgus Monkey Studies
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In non-human primate studies, long-term administration of AL002 demonstrated clear target

engagement and modulation of downstream biomarkers in the cerebrospinal fluid (CSF).

Treatment

Biomarker Dosage Duration Outcome
Group
Dose-dependent
Soluble TREM2
) 4 weeks (weekly  decrease
(STREM2) in ALO02 Dose-dependent
V) compared to
CSF
placebo[1][2]
Total TREM2 in Dose-dependent
Hippocampus 4 weeks (weekly  decrease
ALO002 Dose-dependent
and Frontal V) compared to
Cortex placebo[1][2]
TREM2
) ] Increased levels
Signaling 4 weeks (weekly
ALO002 Dose-dependent compared to

Biomarkers in
CSF and Brain

V)

placebo[1][2]

5XFAD Mouse Model of Alzheimer's Disease

Studies using the 5XFAD mouse model, which recapitulates key aspects of Alzheimer's

pathology, have provided evidence of AL002's disease-modifying effects.
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Pathological Treatment .
Dosage Duration Outcome
Marker Group
Reduced
Filamentous AB 12 weeks abundance
ALOO2c 30 mg/kg
Plaques (weekly IP) compared to
placebo[1][6]
Reduced neurite
Neurite 12 weeks dystrophy
ALOO2c 30 mg/kg
Dystrophy (weekly IP) compared to
placebo[1][6]
40% reduction
AB Deposition N 14 weeks compared to
ALOO2a Not Specified
(Frontal Cortex) (weekly IP) control
antibody[7]
35% reduction
AB Deposition - 14 weeks compared to
_ ALO02a Not Specified
(Hippocampus) (weekly IP) control
antibody[7]
Higher ratio
Plasma Ap42/40 12 weeks compared to
) ALO02c 30 mg/kg
Ratio (weekly IP) placebo (p<0.01)
[8]
Lower levels
Plasma Total Tau 12 weeks compared to
ALO02c 30 mg/kg
(t-tau) (weekly IP) placebo (p<0.01)

(8]

Experimental Protocols

The preclinical efficacy of AL002 was assessed through a series of well-defined experiments.

Cynomolgus Monkey Toxicology and
Pharmacodynamics Study
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To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of AL002, a 4-
week Good Laboratory Practice (GLP) toxicology study was conducted in cynomolgus
monkeys.[1] Animals received weekly intravenous (IV) injections of AL002 at doses up to 250
mg/kg or a vehicle control.[1] Cerebrospinal fluid (CSF) and blood samples were collected at
various time points to measure levels of soluble TREM2 (STREMZ2) and other biomarkers of
TREM2 signaling.[1][2]

5XFAD Mouse Model Efficacy Study

The therapeutic effects of a murine variant of AL002, AL002c, were investigated in the 5XFAD
mouse model of Alzheimer's disease. Five-month-old 5XFAD mice received weekly
intraperitoneal (IP) injections of AL002c at a dose of 30 mg/kg or a control IgG for 12 weeks.[6]
[8] Following the treatment period, brain tissue was analyzed for changes in amyloid-beta (A3)
plague pathology and neurite dystrophy using immunofluorescence.[6] Plasma samples were
also collected to measure biomarkers such as the AB42/40 ratio and total tau.[8]

Biomarker Measurement Methodology

Levels of soluble TREM2 (sTREM2) and other biomarkers in cerebrospinal fluid (CSF) and
plasma were quantified using enzyme-linked immunosorbent assay (ELISA) and the Meso
Scale Discovery (MSD) platform.[6][9] These highly sensitive immunoassays allow for the
precise measurement of protein concentrations in biological fluids.

Visualizing the Mechanism of Action and
Experimental Design

To further elucidate the processes involved in AL002's therapeutic effect and the design of the
preclinical studies, the following diagrams are provided.

Cytoplasm

Microglial Cell Membrane

DAP12 Recruits & Phosphorylates

]

PI3K/Akt Pathway
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ALO002 activates the TREM2 signaling pathway in microglia.

5XFAD Mouse Model Study Cynomolgus Monkey Study

5-month-old 5XFAD mice Cynomolgus Monkeys

Weekly IP Injection (12 weeks) Weekly IV Injection (4 weeks)

AL002c (30 mg/kg) vs. Placebo AL002 (up to 250 mg/kg) vs. Placebo

Analysis: Analysis:
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- Plasma Biomarkers (ApB42/40, t-tau) - Brain Tissue (Total TREM2)

Click to download full resolution via product page

Workflow of key AL002 preclinical efficacy studies.

The presented preclinical data provides a strong rationale for the continued development of
AL002 as a potential therapy for Alzheimer's disease. The consistent findings across different
animal models, demonstrating both target engagement and downstream therapeutic effects,
underscore the promise of activating the TREM2 pathway to combat this neurodegenerative
disorder. Further clinical investigation is warranted to translate these preclinical successes into
benefits for patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [ALO02 Demonstrates Long-Term Efficacy in Preclinical
Models Through TREM2 Activation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15613663#assessing-the-long-term-efficacy-of-
al002-versus-placebo-in-preclinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11515656/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11515656/
https://pubmed.ncbi.nlm.nih.gov/39444037/
https://pubmed.ncbi.nlm.nih.gov/39444037/
https://www.cellsignal.com/pathways/trem2-signaling
https://www.researchgate.net/figure/Proposed-mechanism-of-action-of-AL002-A-TREM2-is-constitutively-shed-into-sTREM2-B_fig7_385176818
https://www.researchgate.net/figure/Impact-of-AL002c-treatment-on-total-Ab-load-A-Quantification-of-methoxy-X04-area_fig12_344156585
https://pmc.ncbi.nlm.nih.gov/articles/PMC7478730/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7478730/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7427742/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7427742/
https://www.researchgate.net/publication/376825229_AL002c-mediated_reduction_in_amyloid_b_pathology_is_reflected_by_changes_in_plasma_Alzheimer's_disease_biomarkers_in_5XFAD_mice
https://pmc.ncbi.nlm.nih.gov/articles/PMC5120370/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5120370/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5120370/
https://www.benchchem.com/product/b15613663#assessing-the-long-term-efficacy-of-al002-versus-placebo-in-preclinical-studies
https://www.benchchem.com/product/b15613663#assessing-the-long-term-efficacy-of-al002-versus-placebo-in-preclinical-studies
https://www.benchchem.com/product/b15613663#assessing-the-long-term-efficacy-of-al002-versus-placebo-in-preclinical-studies
https://www.benchchem.com/product/b15613663#assessing-the-long-term-efficacy-of-al002-versus-placebo-in-preclinical-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15613663?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

